(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate
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Overview
Description
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is a bicyclic organic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{DABCO} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate involves its ability to act as a nucleophile and a base. It can form complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine base used in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic compound with similar basic properties.
Uniqueness
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate is unique due to its specific structural features and reactivity profile. It offers a balance of nucleophilicity and basicity, making it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octan-2-ylmethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)13-7-9-6-10-2-4-11(9)5-3-10/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIGOAJWDGQRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN2CCN1CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632136 |
Source
|
Record name | (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120340-35-4 |
Source
|
Record name | (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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